2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide
Brand Name: Vulcanchem
CAS No.: 1807224-31-2
VCID: VC2973162
InChI: InChI=1S/C9H4Br2F6/c10-3-5-6(9(15,16)17)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2
SMILES: C1=C(C=C(C(=C1C(F)(F)F)CBr)Br)C(F)(F)F
Molecular Formula: C9H4Br2F6
Molecular Weight: 385.93 g/mol

2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide

CAS No.: 1807224-31-2

Cat. No.: VC2973162

Molecular Formula: C9H4Br2F6

Molecular Weight: 385.93 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide - 1807224-31-2

Specification

CAS No. 1807224-31-2
Molecular Formula C9H4Br2F6
Molecular Weight 385.93 g/mol
IUPAC Name 1-bromo-2-(bromomethyl)-3,5-bis(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H4Br2F6/c10-3-5-6(9(15,16)17)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2
Standard InChI Key PPWBISYJKDXSJP-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(F)(F)F)CBr)Br)C(F)(F)F
Canonical SMILES C1=C(C=C(C(=C1C(F)(F)F)CBr)Br)C(F)(F)F

Introduction

Basic Properties and Structure

Molecular Information

2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide is a halogenated aromatic compound with the following fundamental characteristics:

PropertyValue
CAS Number1807224-31-2
Molecular FormulaC₉H₄Br₂F₆
Molecular Weight385.93 g/mol
IUPAC Name1-bromo-2-(bromomethyl)-3,5-bis(trifluoromethyl)benzene
InChI KeyPPWBISYJKDXSJP-UHFFFAOYSA-N
MDL NumberMFCD28728005

The compound features a benzene ring substituted with two trifluoromethyl groups at positions 4 and 6, one bromine atom at position 1, and a bromomethyl group at position 2 .

Physical Properties

The physical properties of 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide are important for its handling, storage, and applications:

PropertyValue
Physical FormLiquid
Storage TemperatureAmbient
Purity (Commercial)97%

Unlike some structurally related compounds like 4-(trifluoromethyl)benzyl bromide which has a melting point of 29-33°C, 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide remains in liquid form at room temperature .

Structural Characteristics

The compound's structure features several key elements that contribute to its unique chemical behavior:

  • A benzene core with multiple substituents

  • Two trifluoromethyl (CF₃) groups at positions 4 and 6, which are strongly electron-withdrawing

  • A bromo substituent at position 2 on the aromatic ring

  • A bromomethyl (CH₂Br) group also at position 2

This arrangement of electron-withdrawing groups creates an electronically deficient aromatic system with distinctive reactivity patterns.

Synthesis and Preparation

Reaction Conditions

Based on the synthesis of related compounds, such as 3,5-bis(trifluoromethyl)benzyl bromide, potential reaction conditions for the preparation of 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide might include:

ParameterTypical Conditions
Brominating AgentsBromine, HBr, PBr₃, NBS
SolventsDichloromethane, THF, DMF
CatalystsLewis acids (if needed)
Temperature0-100°C (depending on specific method)
Reaction TimeSeveral hours to overnight

For similar compounds like 3,5-bis(trifluoromethyl)benzyl bromide, reported yields have been as high as 99.1% under optimized conditions using concentrated HBr and H₂SO₄ .

Chemical Reactivity

Electronic Properties

The electronic properties of 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide are significantly influenced by its multiple electron-withdrawing groups:

  • The two trifluoromethyl groups strongly withdraw electron density from the aromatic ring through inductive effects

  • The bromine substituent on the ring contributes both inductive and resonance effects

  • The bromomethyl group provides a reactive benzylic position that is further activated by the electron-withdrawing nature of the ring substituents

These electronic characteristics make the compound particularly reactive in nucleophilic substitution reactions, especially at the benzylic position.

Common Reactions

2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide can participate in several types of reactions:

  • Nucleophilic Substitution Reactions: The benzylic bromide is susceptible to SN2 reactions with various nucleophiles, including:

    • Amines to form benzylamines

    • Alcohols/alkoxides to form benzyl ethers

    • Thiols to form thioethers

    • Carboxylates to form esters

  • Metal-Catalyzed Cross-Coupling Reactions: Both the aryl and benzylic bromides can participate in:

    • Negishi coupling reactions

    • Suzuki-Miyaura coupling

    • Other transition metal-catalyzed processes

  • Metallation Reactions: Formation of organometallic reagents through:

    • Metal insertion (Mg, Zn)

    • Halogen-metal exchange

Reaction Mechanisms

The reactivity of 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide is governed by several mechanisms:

  • SN2 Mechanism at Benzylic Position: The benzylic bromide readily undergoes nucleophilic substitution, facilitated by the electron-withdrawing substituents that stabilize the transition state.

  • Oxidative Addition in Cross-Coupling: Both bromide groups can participate in oxidative addition to transition metal catalysts, though the benzylic bromide is typically more reactive.

  • Free Radical Reactions: The compound can participate in radical-mediated processes, particularly at the benzylic position.

Applications

Organic Synthesis

2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide serves as a valuable building block in organic synthesis:

  • Introduction of Trifluoromethylated Benzyl Groups: The compound provides a means to introduce a highly fluorinated benzyl moiety into target molecules.

  • Synthesis of Functionalized Heterocycles: Used in the preparation of nitrogen and oxygen heterocycles containing the bis(trifluoromethyl)phenyl moiety.

  • Cross-Coupling Chemistry: Both bromide functionalities allow for sequential or selective cross-coupling reactions to build complex molecular architectures .

Medicinal Chemistry

The unique electronic and steric properties of 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide make it valuable in medicinal chemistry:

  • Fluorine-Enriched Pharmaceuticals: Trifluoromethyl groups are common in pharmaceuticals due to their ability to enhance metabolic stability, lipophilicity, and binding selectivity.

  • Biological Applications: The compound and its derivatives potentially exhibit:

    • Antimicrobial activities

    • Anticancer properties

    • Other biological effects mediated by the unique electronic properties of the fluorinated aromatic system

  • Probe Development: Fluorinated compounds are valuable in developing chemical probes for biological systems due to their distinctive spectroscopic properties.

Research Applications

In research settings, 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide finds application in:

  • Material Science: Precursor for fluorinated materials with unique properties.

  • Organometallic Chemistry: Study of metal complexes with fluorinated ligands.

  • Reaction Development: Model substrate for developing new synthetic methodologies, particularly those involving C-F bonds and selective functionalization.

ParameterRecommendation
Storage TemperatureAmbient
SensitivityPossible moisture sensitivity due to reactive bromides
StabilityGenerally stable under standard conditions
ContainerTightly sealed to prevent degradation

Long-term storage should account for the potential light sensitivity common to benzylic halides .

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